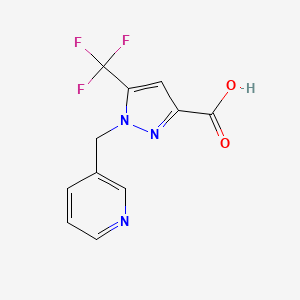

1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₁H₉F₃N₂O₂; molecular weight: 274.21) is a fluorinated pyrazole derivative characterized by a pyridin-3-ylmethyl substituent at position 1 and a trifluoromethyl group at position 5 of the pyrazole ring .

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-8(10(18)19)16-17(9)6-7-2-1-3-15-5-7/h1-5H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCXZBSHPJPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a pyridin-3-ylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the pyridin-3-ylmethyl group can be replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has shown that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, studies have identified that pyrazole derivatives can selectively inhibit specific cancer-related enzymes, such as carbonic anhydrases, which are implicated in tumor growth and metastasis. The compound under discussion may serve as a scaffold for developing novel anticancer agents targeting these enzymes .

Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties. The introduction of the trifluoromethyl group is known to enhance the biological activity of pyrazole derivatives, making them potential candidates for treating inflammatory diseases .

Neurological Disorders : Some pyrazole derivatives have shown promise in treating neurological conditions due to their ability to modulate neurotransmitter systems. The incorporation of the pyridine moiety may further enhance these effects, suggesting potential applications in neuropharmacology .

Agrochemicals

The compound's unique structure allows for the development of novel agrochemicals that can act as effective pesticides or herbicides. The trifluoromethyl group is particularly noted for increasing the potency of agrochemical agents by enhancing their stability and bioactivity in various environmental conditions .

Synthetic Chemistry

The synthesis of 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be achieved through various methods, including functionalization strategies that allow for the introduction of diverse substituents. This versatility makes it an attractive target for synthetic chemists aiming to create libraries of related compounds for biological testing .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl group in all analogs enhances metabolic stability and lipophilicity.

- Acidity and Solubility : The carboxylic acid position influences acidity (pKa). For example, position 3 (target compound) vs. position 5 () alters hydrogen-bonding capacity and solubility in polar solvents.

- Synthetic Routes : Analogs like 1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid are synthesized via bromination and hydrolysis , while others use Ullmann-type coupling (e.g., ). The target compound’s synthesis likely follows similar methodologies.

Biological Activity

1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential therapeutic applications in various biological systems. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula: C10H8F3N3O2

- Molecular Weight: 257.17 g/mol

This compound features a pyridine ring, a trifluoromethyl group, and a pyrazole moiety, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar pyrazole derivatives have shown moderate antimicrobial effects against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, demonstrating IC50 values in the low micromolar range. These findings suggest potential applications in treating inflammatory diseases .

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, related compounds have shown potent inhibition of p38 MAPK with IC50 values ranging from nanomolar to low micromolar concentrations .

Case Studies and Research Findings

Recent studies have explored the biological activity of pyrazole derivatives, including our compound of interest:

- Study on Antibacterial Properties : A series of pyrazole derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications in the pyrazole structure significantly influenced their efficacy against bacterial strains .

- Anti-inflammatory Studies : Research focusing on the inhibition of cytokine production demonstrated that certain pyrazole derivatives could effectively reduce inflammation in vitro, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .

- In Vivo Studies : Animal model studies have shown that compounds similar to this compound exhibit significant therapeutic effects, including reduced inflammation and improved survival rates in models of sepsis and other inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

Answer:

The synthesis of this compound can be approached via modular pyrazole-carboxylic acid frameworks. Key steps include:

- Step 1: Condensation of pyridine-3-methanol with hydrazine derivatives to introduce the pyridinylmethyl group.

- Step 2: Trifluoromethylation at the 5-position using reagents like trifluoromethyl copper complexes or Umemoto’s reagent under Pd-catalyzed cross-coupling conditions .

- Step 3: Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., ethyl or methyl esters) under basic conditions (NaOH/EtOH, reflux) .

Optimization Tips:

- Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

Advanced: How do computational methods aid in predicting the reactivity of the trifluoromethyl group?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity: The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution.

- Hydrogen Bonding: Fluorine atoms participate in weak hydrogen bonds, influencing crystal packing or ligand-receptor interactions .

- Reactivity Hotspots: Fukui indices identify susceptible positions for functionalization .

Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 316.06) .

Advanced: How does the pyridinylmethyl substituent modulate electronic properties?

Answer:

- Electron Donation: The pyridine ring’s lone pair delocalizes into the pyrazole system, altering redox potentials (measured via cyclic voltammetry) .

- Steric Effects: Pyridinylmethyl’s bulkiness restricts rotational freedom, confirmed by X-ray crystallography (e.g., dihedral angles between rings) .

- Solubility: Pyridine’s basicity enhances aqueous solubility at acidic pH, critical for biological assays .

Experimental Design:

Advanced: How to resolve contradictions in reported biological activities of pyrazole derivatives?

Answer:

Contradictions (e.g., anti-inflammatory vs. inactive results) may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, IC50 determination methods) .

- Metabolic Stability: Test metabolites via liver microsome assays to rule out false negatives .

- Structural Confounders: Use isosteric replacements (e.g., replacing CF3 with Cl) to isolate pharmacophore contributions .

Case Study: Meta-analysis of IC50 values across studies identifies outliers due to impurity interference .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

- Solvent Selection: Recrystallize from DMSO/water or ethanol/ethyl acetate mixtures .

- Temperature Gradients: Slow cooling (0.5°C/min) promotes ordered crystal growth.

- Co-crystallization: Add crown ethers to stabilize carboxylate groups via host-guest interactions .

Data Interpretation: Compare unit cell parameters with Cambridge Structural Database entries .

Advanced: How to design SAR studies targeting the trifluoromethyl group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.